molecular formula C23H27N3O6 B376239 N-(4-ethoxyphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide CAS No. 333767-23-0

N-(4-ethoxyphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide

Cat. No. B376239
CAS RN: 333767-23-0
M. Wt: 441.5g/mol
InChI Key: ZBRLRCLKNQNAIQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with potential biological activity . It contains a pyrimidine core, which is a six-membered ring with two nitrogen atoms, and is substituted with various functional groups including ethoxyphenyl, methyl, oxo, and trimethoxyphenyl .


Molecular Structure Analysis

The molecular structure of the compound can be inferred from its IUPAC name. It contains a pyrimidine ring, which is a heterocyclic aromatic ring system, similar to benzene and pyridine . The pyrimidine ring is substituted at various positions with the functional groups mentioned earlier .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 429.5 g/mol . It has a relatively high number of rotatable bonds (11), suggesting a flexible structure . The compound also has a topological polar surface area of 108 Ų, indicating its potential interactions with biological targets .

Future Directions

The compound and its derivatives could be further investigated for their potential biological activities, particularly their anticancer properties . Additionally, more research could be conducted to fully understand their mechanisms of action and to optimize their physical and chemical properties for better bioactivity and safety .

properties

IUPAC Name

N-(4-ethoxyphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O6/c1-6-32-16-9-7-15(8-10-16)25-22(27)19-13(2)24-23(28)26-20(19)14-11-17(29-3)21(31-5)18(12-14)30-4/h7-12,20H,6H2,1-5H3,(H,25,27)(H2,24,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRLRCLKNQNAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=C(C(=C3)OC)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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